molecular formula C7H10N2O B3090687 (2S)-2-amino-2-pyridin-3-ylethanol CAS No. 1213080-28-4

(2S)-2-amino-2-pyridin-3-ylethanol

Cat. No.: B3090687
CAS No.: 1213080-28-4
M. Wt: 138.17 g/mol
InChI Key: RTBSTLCUXKGLPI-SSDOTTSWSA-N
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Description

(2S)-2-amino-2-pyridin-3-ylethanol: is a chiral compound with a pyridine ring substituted at the 3-position with an amino group and an ethanol moiety

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a ligand in coordination chemistry, forming complexes with metals.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine:

  • Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry:

  • Utilized in the synthesis of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method involves the reductive amination of 3-pyridinecarboxaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrogenation: Another method includes the hydrogenation of 3-pyridinecarboxylic acid derivatives in the presence of a suitable catalyst such as palladium on carbon.

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced catalytic systems are employed to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-amino-2-pyridin-3-ylethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form various amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve bases like sodium hydroxide or acids like hydrochloric acid.

Major Products:

    Oxidation: Pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid.

    Reduction: Various substituted amines or alcohols.

    Substitution: Derivatives with different functional groups replacing the amino or hydroxyl groups.

Mechanism of Action

The mechanism by which (2S)-2-amino-2-pyridin-3-ylethanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its chiral nature allows for specific interactions with biological systems, enhancing its efficacy and selectivity.

Comparison with Similar Compounds

    (2R)-2-amino-2-pyridin-3-ylethanol: The enantiomer of the compound, differing in its spatial configuration.

    2-amino-3-pyridinol: A structural isomer with the amino group at a different position.

    2-pyridylethanol: Lacks the amino group, providing a basis for comparison in terms of reactivity and applications.

Uniqueness:

  • The presence of both an amino and hydroxyl group in the (2S) configuration makes it unique in terms of its reactivity and potential applications. Its chiral nature allows for enantioselective interactions, which are crucial in fields like medicinal chemistry and catalysis.

Properties

IUPAC Name

(2S)-2-amino-2-pyridin-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7(5-10)6-2-1-3-9-4-6/h1-4,7,10H,5,8H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBSTLCUXKGLPI-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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